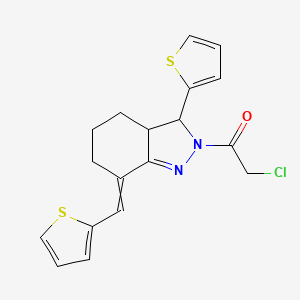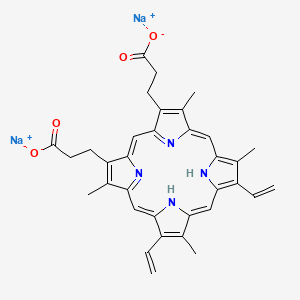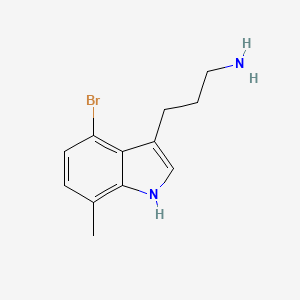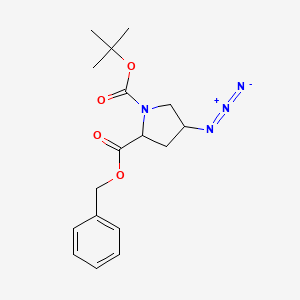
(2S,4R)-4-Azido-1-Boc-2-Cbz-pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,4R)-4-Azido-1-Boc-2-Cbz-pyrrolidine is a synthetic compound that belongs to the class of azido-pyrrolidines. This compound is characterized by the presence of an azido group at the 4th position, a Boc (tert-butoxycarbonyl) protecting group at the 1st position, and a Cbz (benzyloxycarbonyl) protecting group at the 2nd position. These functional groups make it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-Azido-1-Boc-2-Cbz-pyrrolidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Protection of the amine group: The amine group at the 1st position is protected using Boc anhydride under basic conditions to form the Boc-protected intermediate.
Introduction of the Cbz group: The hydroxyl group at the 2nd position is protected using Cbz chloride in the presence of a base to form the Cbz-protected intermediate.
Azidation: The azido group is introduced at the 4th position through a nucleophilic substitution reaction using sodium azide in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
(2S,4R)-4-Azido-1-Boc-2-Cbz-pyrrolidine undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.
Deprotection: The Boc and Cbz protecting groups can be removed under acidic or hydrogenolytic conditions, respectively.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium azide in solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Deprotection: Trifluoroacetic acid (TFA) for Boc removal and hydrogen gas with Pd/C for Cbz removal.
Major Products Formed
Reduction: Formation of (2S,4R)-4-Amino-1-Boc-2-Cbz-pyrrolidine.
Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.
Deprotection: Formation of the free amine and hydroxyl derivatives.
科学研究应用
(2S,4R)-4-Azido-1-Boc-2-Cbz-pyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Utilized in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Employed in the production of fine chemicals and advanced materials.
作用机制
The mechanism of action of (2S,4R)-4-Azido-1-Boc-2-Cbz-pyrrolidine involves its ability to undergo chemical transformations that introduce functional groups into target molecules. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and drug development to create molecules with specific biological activities.
相似化合物的比较
Similar Compounds
(2S,4R)-4-Fluoroproline: A fluorinated analog used in protein stabilization.
(2S,4R)-4-Hydroxyproline: A hydroxylated analog found in collagen.
(2S,4R)-4-Methylproline: A methylated analog used in peptide synthesis.
Uniqueness
(2S,4R)-4-Azido-1-Boc-2-Cbz-pyrrolidine is unique due to the presence of the azido group, which allows for versatile chemical modifications through click chemistry. This makes it a valuable tool in the synthesis of complex molecules and bioconjugates, distinguishing it from other similar compounds that lack this functional group.
属性
IUPAC Name |
2-O-benzyl 1-O-tert-butyl 4-azidopyrrolidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-17(2,3)25-16(23)21-10-13(19-20-18)9-14(21)15(22)24-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBVAZYHYUBQCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OCC2=CC=CC=C2)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
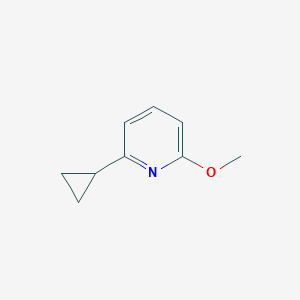
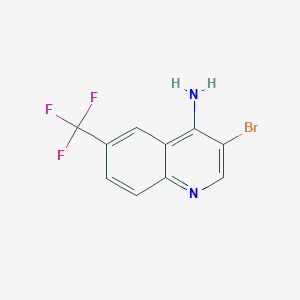
![3-[4-(tert-Butyl)phenyl]pyrazin-2(1H)-one](/img/structure/B13709594.png)
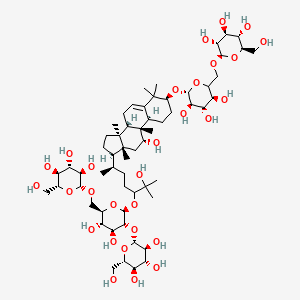
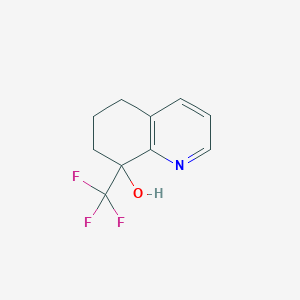
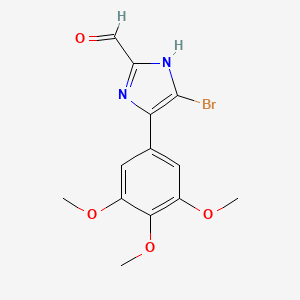
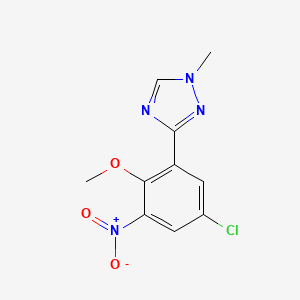

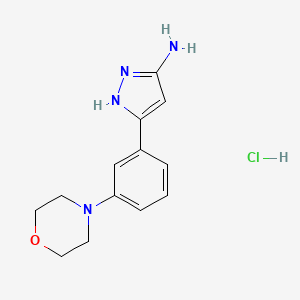
![3-Oxabicyclo[3.1.0]hexan-6-ol](/img/structure/B13709639.png)

